molecular formula C17H20N2OS2 B12033668 3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one

3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one

Cat. No.: B12033668
M. Wt: 332.5 g/mol
InChI Key: PTLYAZJGOZJQNU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with 3-toluidine in the presence of a base, followed by cyclization with a suitable reagent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, thioethers.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s thiazolidinone ring and functional groups may allow it to interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: A simpler analog without the cyclohexyl and toluidinomethylene groups.

    2-Thioxo-4-thiazolidinone: Lacks the cyclohexyl and toluidinomethylene groups but retains the thioxo and thiazolidinone structure.

    3-Cyclohexyl-2-thioxo-4-thiazolidinone: Similar structure but without the toluidinomethylene group.

Uniqueness

3-Cyclohexyl-2-thioxo-5-(3-toluidinomethylene)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclohexyl and toluidinomethylene groups, which may confer distinct chemical and biological properties compared to its simpler analogs. These groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C17H20N2OS2

Molecular Weight

332.5 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-5-[(3-methylphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C17H20N2OS2/c1-12-6-5-7-13(10-12)18-11-15-16(20)19(17(21)22-15)14-8-3-2-4-9-14/h5-7,10-11,14,20H,2-4,8-9H2,1H3

InChI Key

PTLYAZJGOZJQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)C3CCCCC3)O

Origin of Product

United States

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